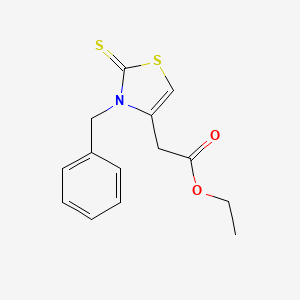
Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate is a thiazole derivative, a class of compounds known for their diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
The synthesis of Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Esterification: The final step involves esterification to introduce the ethyl acetate group.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole derivatives.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular pathways.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound can influence biochemical pathways by altering the activity of key enzymes and proteins involved in these processes
Comparison with Similar Compounds
Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .
Biological Activity
Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate is a thiazole derivative notable for its diverse biological activities. This compound features a unique thiazole ring structure, which is often associated with various pharmacological effects. This article will explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H15NO2S2
- Molecular Weight : 299.40 g/mol
- CAS Number : 84645-47-6
- IUPAC Name : this compound
Antidiabetic Activity
Research indicates that this compound may possess significant antidiabetic properties. Thiazole derivatives are known to lower blood glucose levels through various mechanisms, including the inhibition of key metabolic enzymes involved in glucose regulation. Preliminary studies suggest that this compound may enhance insulin sensitivity and promote glucose uptake in cells .
Antioxidant Properties
The compound has shown potential as an antioxidant, which is crucial for combating oxidative stress linked to numerous chronic diseases. Antioxidants help neutralize free radicals, thus protecting cellular integrity and function .
Antimicrobial Activity
This compound exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungi. The compound's structural characteristics contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to reduced glucose production in the liver and increased glucose uptake in peripheral tissues.
- Receptor Interaction : this compound might interact with cellular receptors, modulating signaling pathways that regulate metabolism and inflammation.
- Oxidative Stress Reduction : By acting as an antioxidant, this compound reduces oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activities of this compound:
Properties
CAS No. |
84645-47-6 |
|---|---|
Molecular Formula |
C14H15NO2S2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C14H15NO2S2/c1-2-17-13(16)8-12-10-19-14(18)15(12)9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |
InChI Key |
MEJLKEYKUAVJRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=S)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















